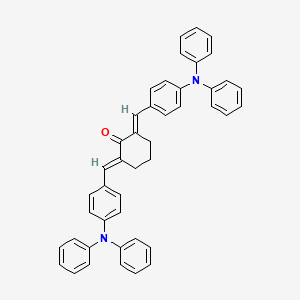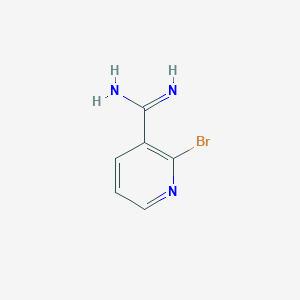
5-Cyclopropylpyridine-2-sulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropylpyridine-2-sulfinic acid is a compound that belongs to the class of sulfinic acids. Sulfinic acids are known for their versatile reactivity and have been recognized as useful building blocks in organic synthesis . This compound features a cyclopropyl group attached to a pyridine ring, with a sulfinic acid functional group at the 2-position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropylpyridine-2-sulfinic acid can be achieved through various methods. One common approach involves the reaction of 2-amino-5-cyclopropylpyridine with organic nitrites in the presence of copper (II) halides, which is a variation of the Sandmeyer reaction
Industrial Production Methods
Industrial production methods for sulfinic acids, including this compound, often involve the use of Friedel-Crafts acylation reactions. In this process, an aromatic compound is dissolved in a liquid coordination complex, and sulfur dioxide is introduced to carry out the acylation reaction under the protection of inert gas .
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclopropylpyridine-2-sulfinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfinic acid group to a thiol group.
Substitution: The sulfinic acid group can participate in substitution reactions to form sulfonyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and controlled pH levels to ensure the stability of the sulfinic acid group .
Major Products
The major products formed from these reactions include sulfonic acids, thiols, and sulfonyl derivatives, which are valuable intermediates in organic synthesis and pharmaceutical applications .
Applications De Recherche Scientifique
5-Cyclopropylpyridine-2-sulfinic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Cyclopropylpyridine-2-sulfinic acid involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinic acid group can participate in hydrogen atom transfer reactions, which are important in radical chain reactions . Additionally, the compound can interact with molecular targets and pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Cyclopropylpyridine-2-sulfinic acid include other sulfinic acids and their derivatives, such as:
- p-Toluenesulfinic acid
- Benzene sulfinic acid
- Methanesulfinic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which combines a cyclopropyl group with a pyridine ring. This structural feature imparts distinct reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C8H9NO2S |
|---|---|
Poids moléculaire |
183.23 g/mol |
Nom IUPAC |
5-cyclopropylpyridine-2-sulfinic acid |
InChI |
InChI=1S/C8H9NO2S/c10-12(11)8-4-3-7(5-9-8)6-1-2-6/h3-6H,1-2H2,(H,10,11) |
Clé InChI |
ZLZWPSCSHKBHSB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CN=C(C=C2)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-chloro-N'-hydroxy-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboximidamide](/img/structure/B13129509.png)
![4-Chloro-7-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13129513.png)

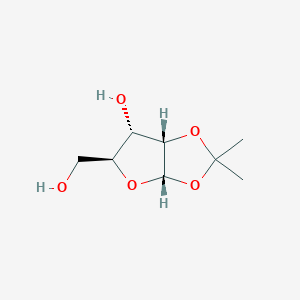
![(S)-2-((2-(Dimethoxymethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)methyl)hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13129522.png)
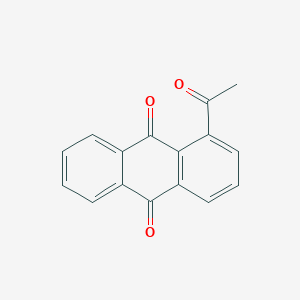
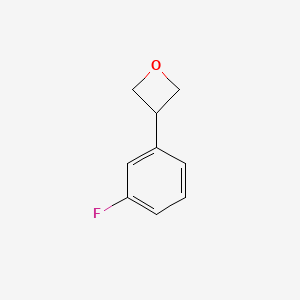
![8,20-Dibromo-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B13129550.png)

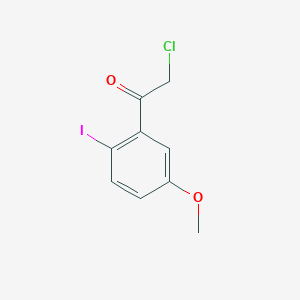
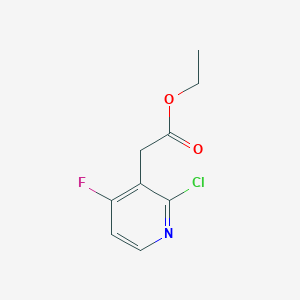
![2,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13129578.png)
